molecular formula C12H14N2O B8009206 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile

4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No. B8009206
M. Wt: 202.25 g/mol
InChI Key: WKWDRVCOTROABG-UHFFFAOYSA-N
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Patent
US08859602B2

Procedure details

A mixture of 4-(4-nitro-phenyl)-tetrahydro-pyran-4-carbonitrile (as prepared in the previous step, 223 mg, 0.960 mmol) and 10% Pd/C (112 mg, 50 wt %) in 10 mL of MeOH was stirred at RT under H2 (balloon pressure) for 1 h. The Pd catalyst was removed by filtration on Celite and the filtrate was concentrated to give 195 mg (100%) of the title compound as a faint yellow solid. Mass spectrum (ESI, m/z): Calcd. for C12H14N2O, 203.1 (M+H). found 203.2.
Name
4-(4-nitro-phenyl)-tetrahydro-pyran-4-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
112 mg
Type
catalyst
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2([C:16]#[N:17])[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([C:10]2([C:16]#[N:17])[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1

Inputs

Step One
Name
4-(4-nitro-phenyl)-tetrahydro-pyran-4-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1(CCOCC1)C#N
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
112 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT under H2 (balloon pressure) for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The Pd catalyst was removed by filtration on Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1(CCOCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 195 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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